Cas no 676607-31-1 (tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate)

Tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its spirocyclic structure, which combines indoline and piperidine moieties. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic applications. This compound is widely employed in pharmaceutical research, serving as a key building block for the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents. Its rigid spiro architecture contributes to conformational constraint, improving binding affinity and selectivity in drug design. The product is typically supplied with high purity, ensuring reliable performance in complex synthetic routes.
tert-butyl  spiro[indoline-3,4-piperidine]-1-carboxylate structure
676607-31-1 structure
商品名:tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate
CAS番号:676607-31-1
MF:C17H24N2O2
メガワット:288.38466
MDL:MFCD09266212
CID:1005688
PubChem ID:23572861

tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
    • Spiro[3H-indole-3,4-piperidine]-1(2H)-carboxylic acid, 1,1-dimethethylethyl ester
    • tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate
    • TERT-BUTYL SPIRO[INDOLE-3,4'-PIPERIDINE] - 1(2H)-CARBOXYLATE
    • tert-Butyl spiro[indoline-3,4'-iperidine]-1-carboxylate
    • FD6063
    • WT1148
    • Spiro[indole-3,4'-piperindine]-1(2H)-carboxylate tert-butyl ester
    • tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate
    • 1,1-dimethylethyl spiro[3H-indole-3,4 inverted exclamation marka-piperidine]-1(2H)-carboxylate
    • tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate, AldrichCPR
    • FT-0649020
    • TERT-BUTYL SPIRO[INDOLE-3,4'-PIPERIDINE]-1(2H)-CARBOXYLATE
    • SCHEMBL1222469
    • 676607-31-1
    • MFCD09266212
    • CS-0048497
    • EN300-3351736
    • A849096
    • UIEGYIFDVIDYHB-UHFFFAOYSA-N
    • AS-49280
    • tert-butylspiro[indoline-3,4'-piperidine]-1-carboxylate
    • AC-30833
    • AM804217
    • BCB60731
    • AKOS016000175
    • PB16149
    • tert-butyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1-carboxylate
    • DTXSID50635023
    • DB-073913
    • MDL: MFCD09266212
    • インチ: InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3
    • InChIKey: UIEGYIFDVIDYHB-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC=C3

計算された属性

  • せいみつぶんしりょう: 288.18400
  • どういたいしつりょう: 288.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 396
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 41.57000
  • LogP: 3.45670

tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate セキュリティ情報

tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D585541-1G
tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
676607-31-1 97%
1g
$420 2024-05-23
eNovation Chemicals LLC
D585541-10G
tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
676607-31-1 97%
10g
$2140 2024-05-23
eNovation Chemicals LLC
Y1129152-500mg
Spiro[indole-3,4'-piperindine]-1(2H)-carboxylate tert-butyl ester
676607-31-1 95%
500mg
$340 2024-07-28
eNovation Chemicals LLC
Y1129152-5g
Spiro[indole-3,4'-piperindine]-1(2H)-carboxylate tert-butyl ester
676607-31-1 95%
5g
$2150 2024-07-28
eNovation Chemicals LLC
D211136-1g
Spiro[3H-indole-3,4-piperidine]-1(2H)-carboxylic acid, 1,1-dimethethylethyl ester
676607-31-1 97%
1g
$670 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05160-10G
tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate
676607-31-1 97%
10g
¥ 11,391.00 2023-04-06
eNovation Chemicals LLC
D585541-100mg
tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
676607-31-1 97%
100mg
$145 2024-05-23
eNovation Chemicals LLC
D585541-500mg
tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
676607-31-1 97%
500mg
$280 2024-05-23
abcr
AB450307-1 g
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
676607-31-1
1g
€874.00 2023-07-18
Fluorochem
214659-1g
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
676607-31-1 95%
1g
£394.00 2022-03-01

tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate 関連文献

tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylateに関する追加情報

Introduction to Tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate (CAS No. 676607-31-1)

Tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate, identified by the chemical compound code CAS No. 676607-31-1, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirocyclic structures, which are known for their unique stereochemical properties and potential biological activities. The presence of both indoline and piperidine moieties in its molecular framework suggests a rich structural diversity that can be exploited for developing novel therapeutic agents.

The spiro[indoline-3,4-piperidine] core is particularly intriguing due to its rigid bicyclic system, which can facilitate specific interactions with biological targets. The tert-butyl carboxylate substituent at the 1-position introduces a polar functional group that enhances solubility and reactivity, making it a valuable intermediate in synthetic chemistry. This compound’s potential applications span across multiple domains, including drug discovery, material science, and catalysis.

In recent years, there has been a surge in research focused on spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit potent biological activities. For instance, derivatives of indoline and piperidine have shown promise in treating neurological disorders, infectious diseases, and cancer. The structural motif of spiro[indoline-3,4-piperidine] has been particularly studied for its role in modulating G-protein coupled receptors (GPCRs) and ion channels, which are critical targets in drug development.

The tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate (CAS No. 676607-31-1) is synthesized through a multi-step process that involves cyclization reactions and functional group transformations. The tert-butyl ester group not only serves as a protecting group but also as a handle for further derivatization. This flexibility allows chemists to modify the molecule’s properties by introducing different substituents or altering the spirocyclic core.

One of the most compelling aspects of this compound is its potential as a building block for drug candidates. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For example, studies have demonstrated that modifications at the indoline ring can fine-tune pharmacokinetic profiles, while changes at the piperidine moiety can improve metabolic stability. Such fine-tuning is essential for developing drugs that are both effective and safe.

The pharmaceutical industry has shown particular interest in spirocyclic compounds due to their unique pharmacological properties. The rigid framework of these molecules often leads to high binding affinity and reduced off-target effects compared to linear analogs. Additionally, the spirocyclic core can enhance oral bioavailability by reducing metabolic degradation. These advantages make tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate (CAS No. 676607-31-1) an attractive candidate for further exploration.

Recent advances in computational chemistry have further accelerated the discovery of novel spirocyclic compounds like tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate (CAS No. 676607-31-1). Molecular modeling techniques allow researchers to predict binding interactions and optimize molecular structures before conducting experimental synthesis. This approach has significantly reduced the time and cost associated with drug development while improving success rates.

The synthesis of tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate involves several key steps that highlight the ingenuity of modern organic chemistry. The formation of the spirocyclic core typically requires a condensation reaction between an indoline derivative and a piperidine-containing precursor under controlled conditions. Subsequent functionalization with the tert-butyl ester group completes the molecular architecture while preserving reactivity for further derivatization.

In conclusion, tert-butyl spiro[indoline-3,4-piperidine]-1-carboxylate (CAS No. 676607-31-1) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of indoline and piperidine moieties provides a rich scaffold for medicinal chemistry innovation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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